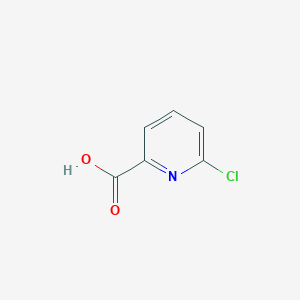
Acide 6-chloropicolinic
Vue d'ensemble
Description
It is a crystalline solid with the molecular formula C6H4ClNO2 and a molecular weight of 157.55 g/mol . This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
6-Chloropicolinic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials
Mécanisme D'action
Target of Action
The primary target of 6-Chloropicolinic acid is the Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
6-Chloropicolinic acid works by binding to ZFPs, changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction results in the inhibition of the functions of ZFPs, affecting both viral replication and normal cell homeostasis .
Biochemical Pathways
The compound plays a key role in the zinc transport pathway . It is also involved in the oxidation of the commercial nitrification inhibitor nitrapyrin . The oxidation process requires the concomitant oxidation of ammonia, hydroxylamine, or hydrazine .
Pharmacokinetics
The compound’s ability to undergo chemical reactions, such as nucleophilic substitution, allows for the modification of molecular structures and the creation of diverse chemical entities .
Result of Action
The molecular and cellular effects of 6-Chloropicolinic acid’s action primarily involve the disruption of ZFPs and the inhibition of their functions . This can have downstream effects on viral replication and normal cell homeostasis .
Action Environment
The rate of degradation of 6-Chloropicolinic acid in soil is significantly influenced by environmental factors such as soil temperature . Other factors such as the quantity of organic matter and pH also affect the rate of decomposition, but to a lesser extent .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 6-Chloropicolinic acid are not fully understood. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be oxidized by the ammonia-oxidizing bacterium Nitrosomonas europaea . The product of this reaction is 6-Chloropicolinic acid .
Cellular Effects
It is known that it can inhibit nitrite production when added to stationary-phase and exponentially growing cells of Nitrosomonas europaea .
Molecular Mechanism
It is known that it can undergo oxidation reactions in the presence of certain bacteria, such as Nitrosomonas europaea . This suggests that it may interact with certain enzymes or other biomolecules to exert its effects.
Temporal Effects in Laboratory Settings
It is known that it can undergo rapid oxidation in the presence of Nitrosomonas europaea . This suggests that its effects may change over time, depending on the environmental conditions and the presence of other substances.
Metabolic Pathways
It is known that it can undergo oxidation reactions in the presence of certain bacteria, such as Nitrosomonas europaea . This suggests that it may be involved in certain metabolic pathways in these organisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Chloropicolinic acid can be synthesized through the oxidation of nitrapyrin, a commercial nitrification inhibitor. The oxidation process is catalyzed by the ammonia-oxidizing bacterium Nitrosomonas europaea. The reaction requires the concomitant oxidation of ammonia, hydroxylamine, or hydrazine, with the highest turnover rate observed in the presence of 10 mM ammonia .
Industrial Production Methods: In an industrial setting, 6-Chloropicolinic acid can be prepared by charging a flask with 6-chloropicolinic acid, ethanol, and toluene. Sulfuric acid is then added, and the mixture is warmed to reflux for three hours before being allowed to cool to ambient temperature .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloropicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Ammonia, hydroxylamine, or hydrazine are commonly used in the oxidation process.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of 6-Chloropicolinic acid, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
- 6-Chloro-5-methylpyridine-2-carboxylic acid
- 6-Chloro-3-methylpicolinic acid
- 6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
- 6-Chloro-5-cyanopicolinic acid
Uniqueness: 6-Chloropicolinic acid is unique due to its specific chlorination at the 6-position of the picolinic acid structure. This chlorination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and industrial applications .
Propriétés
IUPAC Name |
6-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKMOIHCHCMSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Record name | 6-chloro-2-pyridinecarboxylic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040289 | |
| Record name | 6-Chloro-2-picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4684-94-0 | |
| Record name | 6-Chloropicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4684-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloropicolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004684940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-CHLOROPICOLINIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLOROPICOLINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WSZ6GQ419 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-chloropicolinic acid affect nitrification?
A1: 6-chloropicolinic acid is the primary metabolite of nitrapyrin, a nitrification inhibitor. While nitrapyrin itself directly targets ammonia-oxidizing bacteria like Nitrosomonas europaea, inhibiting their ability to convert ammonia to nitrite [, ], 6-chloropicolinic acid also exhibits inhibitory effects on these bacteria []. This suggests that both the parent compound and its metabolite contribute to reducing nitrification in soil.
Q2: What is the molecular structure and formula of 6-chloropicolinic acid?
A2: 6-Chloropicolinic acid is a pyridine derivative with a carboxylic acid group at the 2-position and a chlorine atom at the 6-position. Its molecular formula is C6H4ClNO2.
Q3: Are there any spectroscopic data available for 6-chloropicolinic acid?
A3: Yes, research utilizing mass fragmentation and nuclear magnetic resonance (NMR) spectroscopy has been used to identify and characterize 6-chloropicolinic acid and its related compounds [].
Q4: How stable is 6-chloropicolinic acid in the environment?
A4: Research suggests that 6-chloropicolinic acid can persist in soil, with studies focusing on measuring and predicting its disappearance rates []. Additionally, research has examined its hydrolysis and photolysis rates in dilute aqueous solutions []. These factors are crucial for understanding its long-term environmental impact.
Q5: Does 6-chloropicolinic acid exhibit any catalytic properties?
A5: While not a catalyst itself, 6-chloropicolinic acid is a product of a catalytic process. Research demonstrates that Nitrosomonas europaea can oxidize nitrapyrin to 6-chloropicolinic acid []. This bacterial oxidation involves incorporating one oxygen atom from diatomic oxygen and another from water into the 6-chloropicolinic acid molecule [].
Q6: How does the structure of 6-chloropicolinic acid contribute to its activity compared to nitrapyrin?
A6: Studies comparing the phytotoxicity of nitrapyrin and 6-chloropicolinic acid show differences in their effects on various plant species [, , ]. This suggests that the trichloromethyl group in nitrapyrin, which is absent in 6-chloropicolinic acid, plays a role in its overall toxicity and interaction with plant systems.
Q7: What analytical methods are used to detect and quantify 6-chloropicolinic acid?
A8: Several methods have been employed to analyze 6-chloropicolinic acid, including gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) after derivatization with a sulfoacid []. This technique allows for the simultaneous determination of both nitrapyrin and its metabolite in various matrices, including crops []. Additionally, HPLC methods have been developed for residue analysis of nitrapyrin and 6-chloropicolinic acid in crops [].
Q8: Has 6-chloropicolinic acid been detected in the environment?
A9: Yes, a study in Iowa detected nitrapyrin, but not 6-chloropicolinic acid, in streams, suggesting off-field transport following agricultural application []. This highlights the need for further research on the transport and fate of both nitrapyrin and its metabolites in the environment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

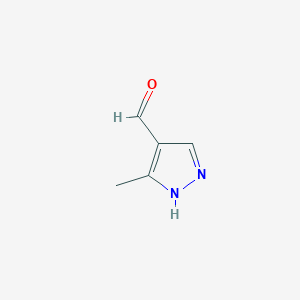
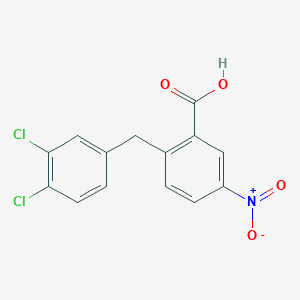


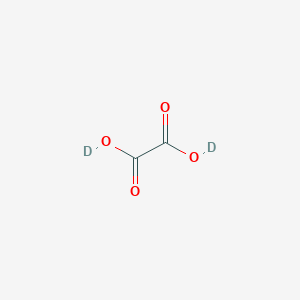
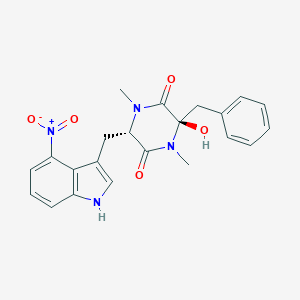

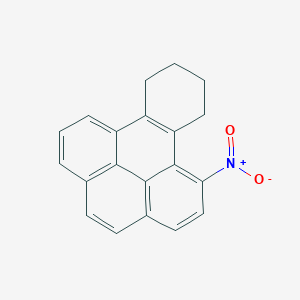
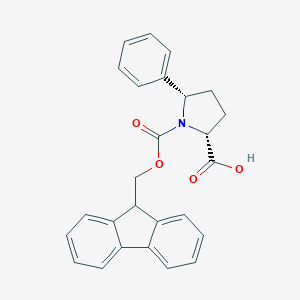
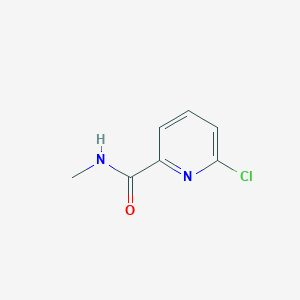
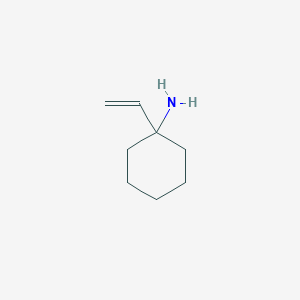
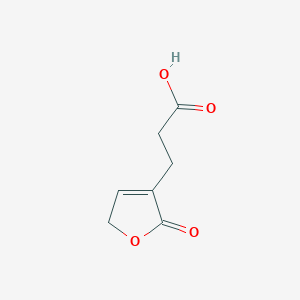
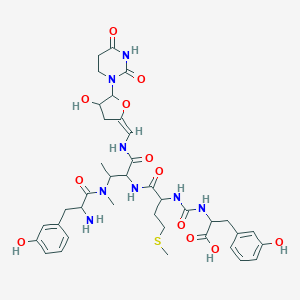
![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)
